molecular formula C17H18N4O2 B12745422 Butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- CAS No. 114685-06-2

Butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)-

Cat. No.: B12745422
CAS No.: 114685-06-2
M. Wt: 310.35 g/mol
InChI Key: OAIXSKXIMRFDJC-UHFFFAOYSA-N
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Description

Butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- is a complex organic compound that features a pyrrolo-pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- typically involves multi-step organic reactions. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form acylethynylpyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with Cs₂CO₃/DMSO catalyzing the final cyclization step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- involves the inhibition of specific kinases, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The molecular targets include the ATP-binding sites of these kinases, preventing their activation and subsequent signaling pathways .

Properties

CAS No.

114685-06-2

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

4-[(2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid

InChI

InChI=1S/C17H18N4O2/c1-11-19-14-10-13(12-6-3-2-4-7-12)21-16(14)17(20-11)18-9-5-8-15(22)23/h2-4,6-7,10,21H,5,8-9H2,1H3,(H,22,23)(H,18,19,20)

InChI Key

OAIXSKXIMRFDJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)NCCCC(=O)O)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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